pKa Modulation: Comparative Basicity Analysis of Fluorinated Azetidines
A systematic 2023 study by Melnykov et al. provides quantitative data for the pKa values of a series of mono- and difluorinated azetidines. The study demonstrates that the presence and position of fluorine atoms significantly reduce the basicity of the azetidine nitrogen compared to the non-fluorinated parent compound. While the exact pKa for 3-(1,1-difluoroethyl)azetidine is not listed, the data clearly show a class-level effect where difluorinated azetidines exhibit pKa values in the range of 7.5-8.5, compared to approximately 10.0-11.0 for the unsubstituted azetidine [1]. This reduction of ~2.5-3.5 log units is a critical differentiator from non-fluorinated azetidine analogs. Furthermore, the study establishes that the number of fluorine atoms and their distance to the protonation center are the major factors defining basicity [1].
| Evidence Dimension | Basicity (pKa) of the azetidine nitrogen |
|---|---|
| Target Compound Data | Estimated pKa range: ~7.5-8.5 (class-level inference for difluorinated azetidines) |
| Comparator Or Baseline | Unsubstituted azetidine: pKa ~10.0-11.0 |
| Quantified Difference | pKa reduction by approximately 2.5-3.5 units |
| Conditions | Experimental pKa determination; conditions detailed in Melnykov et al., 2023 |
Why This Matters
A lower pKa means a larger fraction of the molecule is in its neutral, membrane-permeable form at physiological pH (7.4), which is a critical parameter for designing orally bioavailable drugs targeting intracellular or CNS targets.
- [1] Melnykov, K.P., et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023, 29(47), e202301383. View Source
